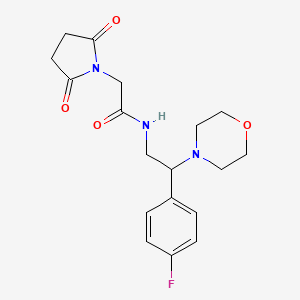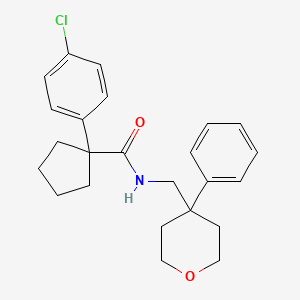![molecular formula C8H13ClN4 B2377511 N-methyl-N-[(pyridin-4-yl)methyl]guanidine hydrochloride CAS No. 1864061-14-2](/img/structure/B2377511.png)
N-methyl-N-[(pyridin-4-yl)methyl]guanidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Properties in Coordination Chemistry
N-methyl-N-[(pyridin-4-yl)methyl]guanidine hydrochloride has been utilized in the synthesis of guanidine-pyridine hybrid ligands. These ligands show unique coordinating properties when forming complexes with metals such as cobalt. For instance, studies demonstrate how these compounds exhibit different coordination geometries and structural characteristics when combined with cobalt, which can be important in fields like catalysis and materials science (Hoffmann et al., 2009).
Application in Antiviral Research
N-methyl-N-[(pyridin-4-yl)methyl]guanidine derivatives have also been synthesized and evaluated for their antiviral properties, particularly against influenza. By modifying the chemical structure, researchers have been able to explore the antiviral potential of these compounds, which contributes to the ongoing search for new antiviral agents (Liu & Cao, 2008).
Role in Organic and Medicinal Chemistry
The compound plays a significant role in the synthesis of various organic molecules with potential medicinal applications. For example, it has been used in the synthesis of Nilotinib, a selective inhibitor of tyrosine kinase, which is significant in the treatment of certain types of cancer (Yankun et al., 2011). Similarly, it's involved in the creation of heterocyclic compounds containing a sulfonamido moiety, showing potential as antibacterial agents (Azab et al., 2013).
Catalytic Applications
In addition to its role in medicinal chemistry, this compound has been used in creating palladium complexes that serve as catalysts in Heck-Mizoroki coupling reactions. These reactions are crucial in the synthesis of complex organic molecules, highlighting the compound's importance in catalysis (Mishra et al., 2019).
Propriétés
IUPAC Name |
1-methyl-1-(pyridin-4-ylmethyl)guanidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.ClH/c1-12(8(9)10)6-7-2-4-11-5-3-7;/h2-5H,6H2,1H3,(H3,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIIYTXSZYJAKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC=C1)C(=N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(pyridin-4-yl)methyl]guanidine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Furan-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol](/img/structure/B2377430.png)
![(6-Azabicyclo[3.2.1]octan-8-yl)methanol](/img/structure/B2377432.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2377437.png)
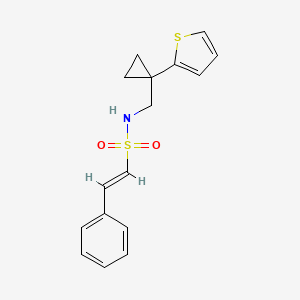
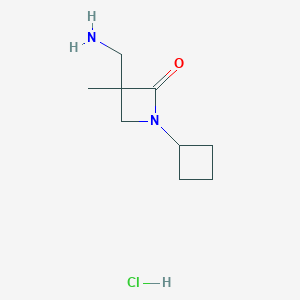
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2377441.png)
![methyl 4-(((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)carbamoyl)benzoate](/img/structure/B2377442.png)
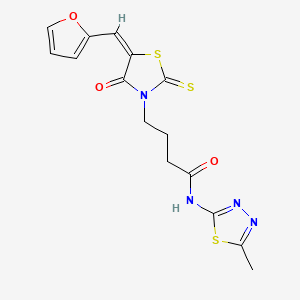
![Ethyl 3-[(1,3-benzodioxol-5-ylamino)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2377444.png)
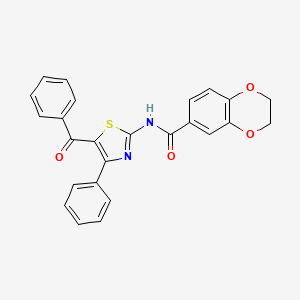
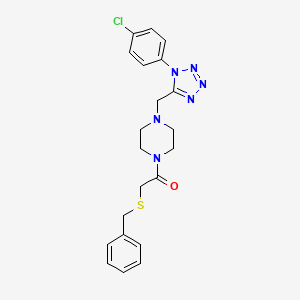
amino}cyclobutan-1-ol](/img/structure/B2377449.png)
